molecular formula C8H16N2O2 B14517907 2,4,6,6-Tetramethyl-3-oxo-5,6-dihydro-3lambda~5~-pyrimidin-1(2H)-ol CAS No. 62890-39-5

2,4,6,6-Tetramethyl-3-oxo-5,6-dihydro-3lambda~5~-pyrimidin-1(2H)-ol

Cat. No.: B14517907
CAS No.: 62890-39-5
M. Wt: 172.22 g/mol
InChI Key: TWZQHFOWTCKXNB-UHFFFAOYSA-N
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Description

“2,4,6,6-Tetramethyl-3-oxo-5,6-dihydro-3lambda~5~-pyrimidin-1(2H)-ol” is a synthetic organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,4,6,6-Tetramethyl-3-oxo-5,6-dihydro-3lambda~5~-pyrimidin-1(2H)-ol” typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and ketones. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

“2,4,6,6-Tetramethyl-3-oxo-5,6-dihydro-3lambda~5~-pyrimidin-1(2H)-ol” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “2,4,6,6-Tetramethyl-3-oxo-5,6-dihydro-3lambda~5~-pyrimidin-1(2H)-ol” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinones and their derivatives, such as:

  • 2,4-Dimethyl-3-oxo-5,6-dihydro-3lambda~5~-pyrimidin-1(2H)-ol
  • 2,6-Dimethyl-3-oxo-5,6-dihydro-3lambda~5~-pyrimidin-1(2H)-ol

Uniqueness

“2,4,6,6-Tetramethyl-3-oxo-5,6-dihydro-3lambda~5~-pyrimidin-1(2H)-ol” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidinones. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

62890-39-5

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-hydroxy-2,4,4,6-tetramethyl-1-oxido-2,5-dihydropyrimidin-1-ium

InChI

InChI=1S/C8H16N2O2/c1-6-5-8(3,4)10(12)7(2)9(6)11/h7,12H,5H2,1-4H3

InChI Key

TWZQHFOWTCKXNB-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(CC(=[N+]1[O-])C)(C)C)O

Origin of Product

United States

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